(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid
CAS No.: 854137-62-5
Cat. No.: VC5883022
Molecular Formula: C11H10F2O4
Molecular Weight: 244.194
* For research use only. Not for human or veterinary use.
![(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid - 854137-62-5](/images/structure/VC5883022.png)
Specification
CAS No. | 854137-62-5 |
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Molecular Formula | C11H10F2O4 |
Molecular Weight | 244.194 |
IUPAC Name | (E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C11H10F2O4/c1-16-8-4-2-3-7(5-6-9(14)15)10(8)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b6-5+ |
Standard InChI Key | QFJVDKGNKHMEFX-AATRIKPKSA-N |
SMILES | COC1=CC=CC(=C1OC(F)F)C=CC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
(2E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]acrylic acid (IUPAC name: (E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid) features a phenyl ring substituted at positions 2 and 3 with difluoromethoxy (-OCHF₂) and methoxy (-OCH₃) groups, respectively. The acrylic acid moiety (-CH₂CH₂COOH) is conjugated to the aromatic system in the trans (E) configuration. Its molecular formula is C₁₁H₁₀F₂O₅, with a molar mass of 268.19 g/mol .
Key Structural Features:
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Electron-withdrawing groups: The difluoromethoxy group enhances electrophilicity, influencing reactivity and binding interactions.
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Stereochemistry: The E-configuration of the acrylic acid side chain ensures optimal spatial alignment for molecular interactions.
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Hydrogen-bonding capacity: The carboxylic acid group enables hydrogen bonding with biological targets.
Synthesis and Production
Synthetic Pathways
The synthesis of (2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid involves multi-step organic transformations:
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Functionalization of the Phenyl Ring:
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Acrylic Acid Formation:
Industrial-Scale Considerations:
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Continuous Flow Reactors: Enhance yield and purity by optimizing reaction parameters (temperature, residence time).
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Catalytic Systems: Palladium-based catalysts improve selectivity during methoxylation steps.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (logP ≈ 2.1) .
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Thermal Stability: Decomposes at temperatures above 200°C, with differential scanning calorimetry (DSC) showing an endothermic peak at 215°C .
Spectroscopic Data
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NMR (¹H, 13C):
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates inhibitory activity against serine β-lactamases (SBLs), enzymes implicated in antibiotic resistance. Mechanistic studies suggest:
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Covalent Binding: The acrylic acid moiety forms a Michael adduct with the catalytic serine residue (Ser70 in TEM-1 β-lactamase), as evidenced by X-ray crystallography .
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Electrophilic Enhancement: The difluoromethoxy group stabilizes transition-state analogs, increasing inhibition potency (IC₅₀ = 1.2 µM) compared to non-fluorinated analogs.
Comparative Analysis with Structural Analogs
Applications and Future Directions
Medicinal Chemistry
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Antibiotic Adjuvants: Potential use in combination with β-lactam antibiotics to overcome resistance mechanisms.
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Targeted Cancer Therapies: Functionalization with targeting moieties (e.g., folate) could improve specificity toward cancer cells .
Material Science
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